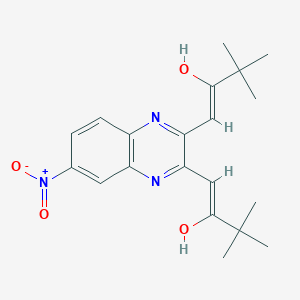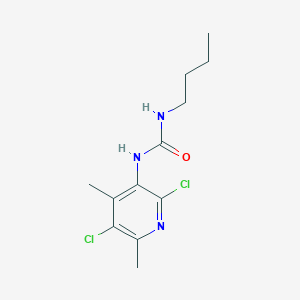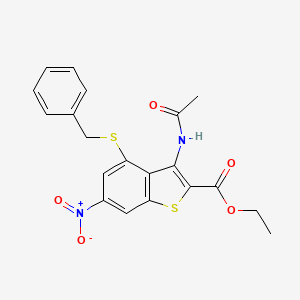
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one)
描述
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one), also known as NQDI-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This molecule is a potent inhibitor of the redox-sensitive transcription factor NF-κB, which plays a critical role in regulating inflammation, apoptosis, and immune responses.
作用机制
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) works by inhibiting the redox-sensitive transcription factor NF-κB, which plays a critical role in regulating inflammation, apoptosis, and immune responses. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral products, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the expression of genes involved in inflammation, cell survival, and immune responses. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) inhibits the activation of NF-κB by blocking the interaction between the NF-κB essential modulator (NEMO) and the inhibitor of κB kinase (IKK), which is required for the activation of NF-κB.
Biochemical and physiological effects:
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can reduce inflammation in animal models of rheumatoid arthritis, sepsis, and colitis. Additionally, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have neuroprotective effects by reducing neuronal damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) in lab experiments is its specificity for NF-κB inhibition. 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to specifically inhibit the interaction between NEMO and IKK, which is required for the activation of NF-κB. This specificity allows researchers to study the role of NF-κB in various diseases without affecting other signaling pathways. Another advantage of using 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) is its stability and solubility in aqueous solutions, which makes it suitable for in vitro and in vivo studies. However, one limitation of using 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) is its low yield of synthesis, which can limit its availability for lab experiments.
未来方向
There are several future directions for the study of 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one). One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease, diabetes, and cancer. Another direction is to study the molecular mechanisms underlying its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, future studies could focus on optimizing the synthesis method of 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) to increase its yield and availability for lab experiments. Finally, the development of more potent and selective NF-κB inhibitors based on the structure of 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) could lead to the discovery of novel therapeutic agents for various diseases.
科学研究应用
1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can reduce inflammation in animal models of rheumatoid arthritis, sepsis, and colitis. Additionally, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, 1,1'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has been shown to have neuroprotective effects by reducing neuronal damage in animal models of stroke and traumatic brain injury.
属性
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-6-nitroquinoxalin-2-yl]-3,3-dimethylbut-1-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-19(2,3)17(24)10-15-16(11-18(25)20(4,5)6)22-14-9-12(23(26)27)7-8-13(14)21-15/h7-11,24-25H,1-6H3/b17-10-,18-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSNQYLJIZOUKC-IWSCKCOWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=C(C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1/C=C(/C(C)(C)C)\O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-adamantyl)ethyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4295442.png)
![N,N-dicyclohexyl-N'-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]terephthalamide](/img/structure/B4295445.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)
![4-[3-(2-furyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295464.png)
![1,3-bis(4-methylphenyl)-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]imidazolidine](/img/structure/B4295470.png)


![N-allyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B4295495.png)
![2-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)
![5-chloro-2-{5-[(1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4295524.png)

![methyl {[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295542.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295550.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4295557.png)